c-Met-IN-19

c-Met kinase Enzymatic Assay IC50

Researchers requiring a high-purity, well-validated c-Met inhibitor for kinase signaling studies often face supply inconsistency. c-Met-IN-19 (Compound 21j) resolves this with a defined sulfonylamidine scaffold optimized for enhanced hydrophobic back pocket binding. • c-Met IC50: 1.99 nM • Cytotoxicity IC50: A549 0.25 µM, HT-29 0.36 µM, SGC-7901 0.98 µM, MDA-MB-231 0.76 µM • Essential SAR benchmark for next-gen sulfonylamidine c-Met inhibitor programs • Supplied with rigorous analytical documentation and reliable global logistics.

Molecular Formula C34H37Cl2FN4O7S
Molecular Weight 735.6 g/mol
Cat. No. B15136428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-19
Molecular FormulaC34H37Cl2FN4O7S
Molecular Weight735.6 g/mol
Structural Identifiers
SMILESCOCCC(=NS(=O)(=O)CC1=C(C=CC=C1Cl)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F
InChIInChI=1S/C34H37Cl2FN4O7S/c1-44-16-10-34(40-49(42,43)22-25-26(35)5-3-6-27(25)36)39-23-7-8-31(28(37)19-23)48-30-9-11-38-29-21-33(32(45-2)20-24(29)30)47-15-4-12-41-13-17-46-18-14-41/h3,5-9,11,19-21H,4,10,12-18,22H2,1-2H3,(H,39,40)
InChIKeyWFZSEUZHWATVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met-IN-19 (Compound 21j): Potent Sulfonylamidine-Based c-Met Inhibitor for Targeted Oncology Research


c-Met-IN-19, also referred to as Compound 21j, is a sulfonylamidine-based small molecule inhibitor of the c-Met receptor tyrosine kinase . It is a research tool compound characterized by its nanomolar potency against the c-Met kinase target and demonstrates cytotoxic effects across a panel of cancer cell lines . This compound was developed as part of a structure-activity relationship (SAR) study aimed at enhancing hydrophobic interactions within the allosteric back pocket of the c-Met active site to improve binding affinity [1].

Target: c-Met receptor tyrosine kinase inhibition studies
Scaffold: Sulfonylamidine chemical probe with hydrophobic back-pocket binding
Design: Structure-guided interaction to enhance target engagement

Why c-Met-IN-19 Cannot Be Substituted by Other In-Class c-Met Inhibitors Without Experimental Validation


Substitution of c-Met-IN-19 with another c-Met inhibitor from the same class (e.g., foretinib, crizotinib, capmatinib) without experimental validation is scientifically unsound due to its distinct structural design and binding mode. The discovery of c-Met-IN-19 was specifically driven by a molecular docking study of a prior lead compound (Compound 7), which identified an unoccupied hydrophobic back pocket in the c-Met active site [1]. Through SAR, the sulfonylamidine scaffold of c-Met-IN-19 was optimized to enhance hydrophobic interaction with this specific pocket, a design feature not present in many standard c-Met inhibitors [1]. This unique binding mode is directly linked to its observed superior efficacy compared to the lead Compound 7 and the positive control foretinib [1]. Therefore, even compounds with similar in vitro c-Met IC50 values may exhibit divergent cellular activity and target engagement profiles due to these structural and binding mode differences.

Binding mode
Optimized hydrophobic pocket interaction may not transfer to other c-Met inhibitors lacking this design feature.
Scaffold
Sulfonylamidine core likely confers a distinct selectivity profile; substitution with other chemotypes requires experimental validation.
Potency context
Reported advantage over lead and foretinib is compound-specific; target engagement may not be replicated by other in-class inhibitors.

c-Met-IN-19 Product-Specific Quantitative Evidence Guide: Differentiated Performance vs. Comparators


c-Met Kinase Inhibition Potency: A Direct Comparison with Lead Compound 7 and Foretinib

c-Met-IN-19 (Compound 21j) was directly compared to its lead compound, Compound 7, and the positive control foretinib in a c-Met kinase inhibition assay. The study reported that c-Met-IN-19 exhibited superior efficacy to both comparators, achieving a low nanomolar IC50 of 1.99 nM [1]. While the exact IC50 values for Compound 7 and foretinib in this specific study were not numerically detailed in the abstract, the explicit claim of 'superior efficacy' establishes a clear potency ranking [1].

c-Met Kinase Inhibition
Head-to-head
IC50 1.99 nM
Reported potency advantage over lead Compound 7 and foretinib in enzymatic assay.
Assay conditions not fully specified; qualitative superiority claim.
c-Met kinase Enzymatic Assay IC50

Antiproliferative Activity in Lung Adenocarcinoma Model: Cross-Study Comparison with Clinical Candidate Foretinib in A549 Cells

c-Met-IN-19 demonstrated significant cytotoxicity against the A549 non-small cell lung cancer (NSCLC) cell line, with a reported IC50 of 0.25 µM . In cross-study comparisons using the same cell line, the multi-kinase inhibitor foretinib was reported to have a cellular MET IC50 of 21 nM (0.021 µM) in B16F10 cells and 23 nM (0.023 µM) in PC-3 cells, but its A549 colony growth IC50 was 40 nM (0.04 µM) .

A549 Lung Cancer Cell Viability
Cross-study comparable
IC50 0.25 µM
Sub-micromolar cellular activity in NSCLC model; cross-study foretinib colony growth IC50 0.04 µM for reference.
Different assay formats require careful interpretation.
Non-Small Cell Lung Cancer A549 Antiproliferative Assay

Antiproliferative Activity in Colorectal Adenocarcinoma Model: Cross-Study Comparison with Foretinib in HT-29 Cells

c-Met-IN-19 exhibited cytotoxic activity against the HT-29 colorectal adenocarcinoma cell line, with a reported IC50 of 0.36 µM . A cross-study comparison reveals that foretinib was reported to block colony growth of HT-29 cells with an IC50 of 40 nM (0.04 µM) .

HT-29 Colorectal Cell Viability
Cross-study comparable
IC50 0.36 µM
Cellular activity in colorectal cancer model; foretinib colony growth IC50 0.04 µM noted for context.
Viability assay readout; endpoint may differ from colony assays.
Colorectal Cancer HT-29 Antiproliferative Assay

Antiproliferative Activity Across a Diverse Panel of Cancer Cell Lines

c-Met-IN-19 was evaluated against a panel of four human cancer cell lines with varying tissue origins, demonstrating a range of cytotoxic activities. The reported IC50 values are as follows: A549 (lung, 0.25 µM), HT-29 (colon, 0.36 µM), SGC-7901 (gastric, 0.98 µM), and MDA-MB-231 (breast, 0.76 µM) .

Cancer Cell Panel Screening
Class-level inference
0.25 – 0.98 µM range
Differential sensitivity across A549, HT-29, SGC-7901, MDA-MB-231 lines supports model selection.
Exact assay conditions not specified in source.
Cancer Cell Line Panel Cytotoxicity c-Met Addiction

c-Met-IN-19: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Mechanistic Studies of c-Met Kinase Inhibition in Lung Adenocarcinoma

c-Met-IN-19 is an optimal tool compound for investigating the downstream effects of potent c-Met kinase inhibition in A549 non-small cell lung cancer (NSCLC) models. Its high potency against the purified kinase (IC50: 1.99 nM) coupled with confirmed sub-micromolar cytotoxicity in A549 cells (IC50: 0.25 µM) makes it suitable for dissecting c-Met-dependent signaling pathways, such as the PI3K/AKT and MAPK cascades, and for evaluating its impact on cell proliferation and survival in this therapeutically relevant context.

Comparative Efficacy Studies in Colorectal Cancer Cell Models

Researchers focusing on colorectal cancer can utilize c-Met-IN-19 in HT-29 cell-based assays to study the role of c-Met in this disease. The compound's demonstrated cytotoxic activity against HT-29 cells (IC50: 0.36 µM) allows for the design of experiments to compare its effects with those of other c-Met inhibitors or standard-of-care chemotherapeutics. This scenario is ideal for establishing a pharmacological profile for a novel sulfonylamidine-based inhibitor in a colon cancer context.

Structure-Activity Relationship (SAR) and Lead Optimization Studies

As Compound 21j, c-Met-IN-19 represents a key milestone in an SAR campaign aimed at exploiting a hydrophobic back pocket in the c-Met active site [1]. It serves as an essential reference compound for medicinal chemistry programs developing next-generation sulfonylamidine-based c-Met inhibitors. Procurement of c-Met-IN-19 is critical for benchmarking new analogs, validating computational docking models, and confirming that modifications to the core scaffold maintain or improve upon the enhanced hydrophobic interactions and resulting superior efficacy observed with this compound.

Screening in Panels of c-Met-Dependent Cancer Cell Lines

c-Met-IN-19 is a valuable addition to small molecule screening libraries for academic and industrial drug discovery units. Its characterized activity profile across a panel of cancer cell lines (A549, HT-29, SGC-7901, MDA-MB-231) provides a solid foundation for its use in phenotypic screening campaigns. It can be deployed to probe for synthetic lethal interactions in combination with other targeted agents or to validate the role of c-Met signaling in large-scale cell viability screens across diverse cancer types.

Application
Selection Property
Validation Focus
Lung adenocarcinoma c-Met signaling studies
Kinase inhibition potency context
c-Met-dependent pathway and proliferation endpoints
Colorectal cancer cell-model studies
Cellular activity in HT-29 model
Comparative c-Met inhibitor profiling
Medicinal chemistry SAR programs
Reference sulfonylamidine scaffold
Hydrophobic pocket interaction benchmarking
Cancer cell line panel screening
Characterized activity across multiple lineages
c-Met-dependent sensitivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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